REACTION_CXSMILES
|
C(OC([N:8]1[C:16]2[CH:15]=[C:14]([N+]([O-])=O)[C:13]3[CH:20]=[CH:21][CH:22]=[CH:23][C:12]=3[C:11]=2[CH:10](CCl)[CH2:9]1)=O)(C)(C)C.CCN=C=NCCCN(C)C.Cl.COC1C=C2C(=C(OC)C=1OC)NC(C(O)=O)=C2.CN(C=O)C>Cl.O>[CH2:10]1[C:11]2[C:12]3[CH:23]=[CH:22][CH:21]=[CH:20][C:13]=3[CH:14]=[CH:15][C:16]=2[NH:8][CH2:9]1 |f:1.2|
|
Name
|
13
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C=2C3=C(C(=CC12)[N+](=O)[O-])C=CC=C3)CCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=C(NC2=C(C1OC)OC)C(=O)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 20° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure below 30° C
|
Type
|
CUSTOM
|
Details
|
precipitated a crude product, which
|
Type
|
CUSTOM
|
Details
|
was recrystallised twice from CH2Cl2 /iPr2O
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CNC=2C=CC3=C(C12)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 196.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |